molecular formula C29H28N4O5 B2583266 N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866350-32-5

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No. B2583266
M. Wt: 512.566
InChI Key: YFLMHKZDIVSFJN-UHFFFAOYSA-N
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Description

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolytic Processes in Quinazoline Derivatives

Research by Shemchuk et al. (2010) explores the hydrolytic behavior of quinazoline derivatives, highlighting how these compounds undergo transformations in various conditions. This study provides insights into the chemical behavior of quinazoline derivatives under different environments, which is crucial for understanding their stability and reactivity in various applications, including N-benzyl quinazoline derivatives (Shemchuk et al., 2010).

Quinazoline Antifolate Thymidylate Synthase Inhibitors

The work by Marsham et al. (1989) describes the synthesis of quinazoline antifolates, which are inhibitors of thymidylate synthase. These compounds, including those with modifications in the quinazoline ring, are of interest for their potential use in cancer treatment due to their cytotoxic effects on certain cell lines. This research could be relevant to N-benzyl quinazoline derivatives in the context of developing novel anticancer agents (Marsham et al., 1989).

Synthesis and Cytotoxic Activity

Research by Bu et al. (2001) focuses on synthesizing and evaluating the cytotoxic activity of quinazoline derivatives. This research demonstrates the potential of quinazoline compounds in therapeutic applications, especially in cancer treatment. The structural modifications of these compounds and their biological effects could be relevant for the N-benzyl quinazoline derivatives (Bu et al., 2001).

Regioselectivity of N-ethylation Reaction

Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is structurally related to the compound of interest. This study provides insights into the chemical behavior of similar compounds, particularly in terms of regioselective reactions, which are essential for designing compounds with specific biological activities (Batalha et al., 2019).

properties

CAS RN

866350-32-5

Product Name

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Molecular Formula

C29H28N4O5

Molecular Weight

512.566

IUPAC Name

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C29H28N4O5/c1-3-16-32-28(36)24-15-10-21(27(35)30-18-20-8-6-5-7-9-20)17-25(24)33(29(32)37)19-26(34)31-22-11-13-23(14-12-22)38-4-2/h3,5-15,17H,1,4,16,18-19H2,2H3,(H,30,35)(H,31,34)

InChI Key

YFLMHKZDIVSFJN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

solubility

not available

Origin of Product

United States

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